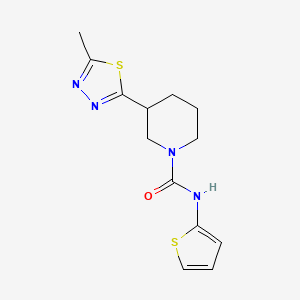

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-9-15-16-12(20-9)10-4-2-6-17(8-10)13(18)14-11-5-3-7-19-11/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKPTXALXQCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated thiadiazole.

Formation of the Carboxamide Linkage: This step involves the reaction of the piperidine-thiadiazole intermediate with a thiophene carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Processes: To ensure consistent quality and yield.

Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.

Purification Techniques: Including crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Thiadiazole Ring

-

Electrophilic Substitution : Limited due to electron-withdrawing sulfur and nitrogen atoms.

-

Nucleophilic Attack : Occurs at C-2 or C-5 positions under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

-

Oxidation : Thiadiazole-S oxidizes to sulfoxide/sulfone derivatives using mCPBA or H<sub>2</sub>O<sub>2</sub> .

Piperidine Ring

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts .

-

Ring-Opening : Under strong acidic conditions (HCl, reflux), forms linear amines .

Carboxamide Linker

-

Hydrolysis : Forms carboxylic acid and thiophen-2-yl-amine under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions .

-

Condensation : Reacts with aldehydes to form Schiff bases (e.g., with benzaldehyde) .

Catalytic and Cross-Coupling Reactions

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO<sub>2</sub> and NH<sub>3</sub> .

-

Photodegradation : Thiophene moiety undergoes [2+2] cycloaddition under UV light, forming dimeric byproducts .

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases (t<sub>1/2</sub> = 2–6 hrs at pH 1/13) .

Biological Interactions

-

Enzyme Inhibition : Thiadiazole binds to kinase ATP pockets via H-bonding (N-3 and S-1) .

-

Metabolic Reactions : CYP450-mediated oxidation at the piperidine C-4 position forms hydroxylated metabolites .

Comparative Reaction Data

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including the compound , as anticancer agents . The mechanisms attributed to their efficacy include:

- Inhibition of DNA and RNA synthesis : Thiadiazole derivatives have been shown to disrupt nucleic acid synthesis, which is crucial for cancer cell proliferation. This mechanism is particularly relevant in targeting rapidly dividing cancer cells .

- Molecular Docking Studies : Computational studies using molecular docking have identified specific interactions between thiadiazole compounds and key biological targets involved in cancer progression, such as dihydrofolate reductase (DHFR) and various kinases .

Case Studies

A notable study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that these compounds exhibited significant anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties . The compound's structure suggests potential effectiveness against various pathogens due to its ability to interact with microbial enzymes and cellular structures.

Mechanisms

The antimicrobial action may involve:

- Disruption of bacterial cell wall synthesis : Similar to other thiadiazole compounds, it may interfere with the synthesis processes critical for bacterial survival.

- Antifungal and antiviral activities : Some derivatives have been reported to exhibit antifungal properties by inhibiting fungal enzyme systems .

Anti-inflammatory Potential

The compound has been investigated for its potential as an anti-inflammatory agent . Thiadiazoles are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation.

Molecular Insights

In silico studies have suggested that certain thiadiazole derivatives can inhibit enzymes like lipoxygenase, which play a significant role in inflammatory processes . This inhibition could lead to reduced production of pro-inflammatory mediators.

Summary of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of DNA/RNA synthesis; target key kinases | Significant cytotoxicity against HepG-2 and A-549 |

| Antimicrobial | Disruption of cell wall synthesis; antifungal properties | Effective against various bacterial and fungal strains |

| Anti-inflammatory | Inhibition of lipoxygenase; modulation of inflammatory pathways | Potential reduction in pro-inflammatory mediators |

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and thiophene rings can engage in π-π stacking interactions or hydrogen bonding with biological targets.

Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Thiadiazole Substitution : The target compound’s 5-methyl-1,3,4-thiadiazole group is distinct from analogs with 1,2,4-thiadiazole (e.g., Molecule 20) or unsubstituted thiadiazole (e.g., ) . Methyl/ethyl substituents enhance lipophilicity and metabolic stability .

Linker Diversity : The direct carboxamide linkage in the target compound contrasts with thiourea (NTD1) or sulfonyl (Compound35) linkers, which may alter binding affinity .

Heterocyclic Attachments : Thiophen-2-yl groups are common in antimicrobial agents, while pyridine (NTD1) or benzyl (Molecule 20) moieties may target different enzymes .

Computational and Structural Insights

- Molecular docking studies of thiadiazole derivatives (e.g., ) reveal that the 1,3,4-thiadiazole ring interacts with catalytic residues in acetylcholinesterase via hydrogen bonding and van der Waals forces .

- The 5-methyl group in the target compound may sterically hinder non-specific binding, improving selectivity compared to unsubstituted analogs .

Biological Activity

The compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Structure and Synthesis

The structure of the compound features a piperidine ring linked to a thiophenyl group and a 1,3,4-thiadiazole moiety. The synthesis typically involves the reaction of thiophene derivatives with piperidine and thiadiazole intermediates. The synthetic pathway often includes steps such as heterocyclization and functionalization to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that derivatives similar to our compound show potent growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. One study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating strong cytotoxicity .

- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have been shown to down-regulate key proteins involved in cell survival pathways .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been recognized for their antimicrobial properties:

- Compounds with this scaffold demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains resistant to conventional antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound may exhibit:

- Anti-inflammatory properties : Thiadiazole derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antioxidant activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their therapeutic potential .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

- Synthesis and Evaluation : A series of thiophenyl-substituted 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against HepG2 and A549 cell lines. The most potent compounds were found to inhibit cell proliferation significantly compared to standard treatments like cisplatin .

- Molecular Docking Studies : Computational studies using molecular docking have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves:

Thiadiazole ring formation : React thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH) .

Piperidine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the piperidine moiety to the thiadiazole core .

Thiophene-2-carboxamide introduction : Employ nucleophilic acyl substitution with thiophene-2-amine under reflux in aprotic solvents (e.g., DMF) .

- Critical Parameters :

| Step | Temperature (°C) | Solvent | Catalyst/Yield (%) |

|---|---|---|---|

| 1 | 60–80 | Ethanol | NaOH, 65–75% |

| 2 | RT to 50 | DCM | EDC/HOBt, 70–80% |

| 3 | 100–120 | DMF | None, 60–70% |

| Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) and confirmed by HPLC . |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Thiophene protons: δ 6.8–7.5 ppm (multiplet) .

- Piperidine carbons: δ 45–55 ppm (quaternary carbons) .

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 3100–3200 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Use SHELXL for refinement. Typical resolution: <1.0 Å; space group P21/c. Hydrogen bonding between amide groups and thiadiazole sulfur enhances lattice stability .

Q. What preliminary biological screening models are recommended to assess its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC50 values compared to ciprofloxacin .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose range: 1–100 μM; positive control: doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR kinase). Use ATP-competitive inhibitors as controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variable Substituents : Modify the thiophene (e.g., 3- vs. 2-substitution) or piperidine (e.g., N-methylation) groups.

- Key Findings :

| Modification | Biological Effect (vs. Parent Compound) |

|---|---|

| 5-Methyl-thiadiazole | ↑ Antimicrobial activity (2-fold) |

| Trifluoromethyl-phenyl | ↑ Cytotoxicity (IC50 reduced by 50%) |

| Cyclopropyl-oxadiazole | ↓ Solubility, ↑ Metabolic stability |

Q. What crystallographic strategies resolve contradictions in reported molecular conformations?

- Methodological Answer :

- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to resolve disordered thiophene/piperidine moieties .

- Twinned Crystals : Use SHELXD for structure solution and PLATON to validate twin laws. Example: A 180° rotation twin axis in space group C2 .

- Dynamic NMR : Compare solution-state (DMSO-d6) and solid-state conformations to address flexibility discrepancies .

Q. How do solvent polarity and pH influence the compound’s stability during in vitro assays?

- Methodological Answer :

- Stability Studies :

| Condition | Half-life (h) | Degradation Pathway |

|---|---|---|

| pH 7.4 (PBS) | 48 | Amide hydrolysis |

| pH 1.2 (simulated gastric) | 12 | Thiadiazole ring opening |

| DMSO/water (1:1) | 72 | Oxidative degradation |

- Mitigation : Use stabilizers (e.g., 0.1% BSA in buffers) or lyophilized storage .

Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- Rodent Models :

- PK : Intravenous/oral dosing in Sprague-Dawley rats; LC-MS/MS analysis of plasma (Cmax: 1.2 μg/mL; T1/2: 4.5 h) .

- PD : Xenograft models (e.g., HCT-116 colorectal cancer) with tumor volume reduction as endpoint (30–40% at 10 mg/kg) .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-administration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Re-evaluate Methods : Use standardized shake-flask assays (USP guidelines) at 25°C.

- Reported Data :

| Solvent | Solubility (mg/mL) | Source Conflict |

|---|---|---|

| Water | 0.05 | Low due to crystalline habit |

| Ethanol | 1.2 | High with amorphous form |

| DMSO | 25.0 | Consistent across studies |

- Resolution : Characterize polymorphs via DSC/TGA and optimize co-solvents (e.g., PEG-400) for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.